3-Chloro-4-fluoropyridin-2-amine
Description
3-Chloro-4-fluoropyridin-2-amine (CAS: 1393570-09-6) is a halogenated pyridine derivative with the molecular formula C₅H₄ClFN₂ and a molecular weight of 146.55 g/mol . It is a key intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of kinase inhibitors and antimicrobial agents. The compound’s structure features a pyridine ring substituted with chlorine at position 3, fluorine at position 4, and an amine group at position 2 (Figure 1). Its storage requires protection from light under an inert atmosphere at 2–8°C to maintain stability . Predicted collision cross-section (CCS) values for its adducts, such as [M+H]⁺ (121.1 Ų) and [M+Na]⁺ (134.6 Ų), suggest a compact molecular geometry conducive to interactions in biological systems .
Properties
Molecular Formula |
C5H4ClFN2 |
|---|---|
Molecular Weight |
146.55 g/mol |
IUPAC Name |
3-chloro-4-fluoropyridin-2-amine |
InChI |
InChI=1S/C5H4ClFN2/c6-4-3(7)1-2-9-5(4)8/h1-2H,(H2,8,9) |
InChI Key |
HPJSYKLDUQRMFG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C(=C1F)Cl)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3,5-dichloro-2,4,6-trifluoropyridine with sodium methoxide, followed by treatment with palladium on carbon (Pd/C) in the presence of ammonium formate at elevated temperatures . Another method involves the use of 4-fluoropyridine-2-amide, which is treated with sodium hypochlorite solution and subsequently extracted with dichloromethane to yield the desired product .
Industrial Production Methods
Industrial production of 3-Chloro-4-fluoropyridin-2-amine may involve large-scale synthesis using similar reaction conditions as described above. The process typically includes the use of high-purity reagents, controlled reaction environments, and efficient purification techniques to ensure the quality and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-fluoropyridin-2-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine and fluorine atoms on the pyridine ring can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Cyclization: It can undergo cyclization reactions to form fused heterocyclic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide and palladium on carbon (Pd/C) are commonly used.
Oxidation: Oxidizing agents like sodium hypochlorite can be employed.
Reduction: Reducing agents such as ammonium formate are used in the presence of catalysts like Pd/C.
Major Products Formed
The major products formed from these reactions include various substituted pyridines, pyridine N-oxides, and fused heterocyclic compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Chloro-4-fluoropyridin-2-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated heterocycles.
Biology: The compound is used in the development of biologically active molecules, including potential drug candidates.
Medicine: It is investigated for its potential therapeutic properties, particularly in the design of new pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Chloro-4-fluoropyridin-2-amine involves its interaction with specific molecular targets and pathways. The presence of chlorine and fluorine atoms enhances its ability to form strong interactions with biological molecules, potentially inhibiting or modulating their activity. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives formed from the compound .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The structural and functional properties of 3-Chloro-4-fluoropyridin-2-amine are critically influenced by halogen positioning and substitution. Below is a detailed comparison with analogous compounds:
Positional Isomers
Key Findings :
- Positional isomers exhibit identical molecular weights but distinct electronic and steric profiles. For example, relocating chlorine to C5 (5-Chloro-4-fluoropyridin-2-amine ) may enhance nucleophilic substitution at C5 due to reduced steric bulk .
- 3-Chloro-2-fluoropyridin-4-amine shows a higher CCS value for [M-H]⁻ (122.4 Ų vs. 121.1 Ų in the reference compound), suggesting a slightly expanded conformation influenced by fluorine’s electronegativity .
Halogen-Substituted Analogues
Key Findings :
- Replacing fluorine with iodine (3-Chloro-4-iodopyridin-2-amine ) increases molecular weight by ~100% (293.46 vs. 146.55 g/mol), significantly altering solubility and pharmacokinetics. Iodine’s larger atomic radius may hinder membrane permeability .
- 4-Fluoropyridin-2-amine lacks chlorine, reducing steric bulk and electrophilic reactivity. This simplification may enhance metabolic stability but reduce target affinity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
